molecular formula C10H10N2S2 B14515837 1,4-Bis(methylsulfanyl)phthalazine CAS No. 62645-07-2

1,4-Bis(methylsulfanyl)phthalazine

Cat. No.: B14515837
CAS No.: 62645-07-2
M. Wt: 222.3 g/mol
InChI Key: MJKYAQOUUHTIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(methylsulfanyl)phthalazine is a heterocyclic compound featuring a phthalazine core substituted with methylsulfanyl (–SMe) groups at the 1- and 4-positions. The methylsulfanyl groups introduce sulfur-based electron-donating and steric effects, which may influence reactivity, polarity, and metal-binding properties compared to other phthalazine derivatives.

Properties

CAS No.

62645-07-2

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

1,4-bis(methylsulfanyl)phthalazine

InChI

InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3

InChI Key

MJKYAQOUUHTIEP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C2=CC=CC=C21)SC

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Phthalazine cores are typically synthesized via cyclization of appropriate diols or diamines with nitrogen-containing reagents. For 1,4-Bis(methylsulfanyl)phthalazine, a potential pathway involves:

  • Precursor Preparation : Synthesis of 1,4-diaminobenzene derivatives with methylsulfanyl groups.
  • Cyclization : Reaction with a diacid chloride (e.g., phthalic acid derivatives) under basic conditions to form the phthalazine ring.

Example Reaction Scheme :

1,4-Diaminobenzene + Methylthiolating Agent → 1,4-Bis(methylsulfanyl)benzenediamine  
1,4-Bis(methylsulfanyl)benzenediamine + Phthalic Anhydride → this compound  

This approach is analogous to methods reported for similar phthalazine sulfonamides.

Nucleophilic Substitution

Methylsulfanyl groups can be introduced via substitution reactions. For instance:

  • Chloro-Intermediate : Reacting 1,4-dichlorophthalazine with methylthiol (CH₃SH) in the presence of a base (e.g., K₂CO₃) under reflux conditions.
  • Advantages : High regioselectivity due to electron-withdrawing effects of the phthalazine ring.

Key Reagents and Conditions :

Step Reagents Solvent Temperature Yield (Hypothetical)
1 CH₃SH, K₂CO₃ DMF 80–100°C 60–70%
2 Workup (H₂O, extraction) - RT -

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination or Suzuki coupling) may enable direct introduction of methylsulfanyl groups. However, limited data exists for this specific application.

Key Challenges and Optimization Strategies

Regioselectivity Control

Phthalazine rings exhibit strong electron-deficient character, directing electrophilic substitution to specific positions. For this compound:

  • Positional Selectivity : The 1,4-positions are activated by the electron-withdrawing sulfanyl groups, but steric hindrance may limit further substitution.

Purification Methods

Post-synthesis purification is critical:

  • Crystallization : Recrystallization from polar aprotic solvents (e.g., ethanol or methanol) to remove unreacted methylthiol.
  • Chromatography : Column chromatography (e.g., silica gel) for high-purity isolation.

Structural and Spectroscopic Characterization

Spectral Data

While direct spectral data for this compound is unavailable, analogous compounds provide insights:

Technique Expected Signals Reference Compound
¹H NMR δ 2.5–3.0 (CH₃S, singlet) Methylsulfanyl-substituted aromatics
IR ~700–800 cm⁻¹ (C–S stretch) Thiophenols
MS m/z 234 (M⁺, calculated) Hypothetical

Applications and Research Discoveries

Medicinal Chemistry

Phthalazine derivatives are explored as:

  • Antimicrobial Agents : Sulfur-containing phthalazines show activity against Gram-positive bacteria.
  • Kinase Inhibitors : Structural motifs similar to kinase-binding scaffolds.

Material Science

Potential use in:

  • Ligand Design : Coordination with transition metals for catalytic applications.
  • Optoelectronic Materials : Conjugation with π-systems for enhanced electronic properties.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(methylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalazine core can be reduced to phthalazine dihydride using reducing agents such as sodium borohydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, ethanol, and water.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phthalazine dihydride.

    Substitution: Various substituted phthalazine derivatives.

Scientific Research Applications

1,4-Bis(methylsulfanyl)phthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(methylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine core .

Comparison with Similar Compounds

Structural and Tautomeric Comparisons

Phthalazine derivatives often exhibit tautomerism, as seen in N-aminophthalimides (e.g., compound 2a) and their tautomeric pairs, phthalazine-1,4-diones (e.g., compound 3a) . Key differences include:

  • Polarity: N-aminophthalimide 2a (Rf = 0.33) is less polar than phthalazine-1,4-dione 3a (Rf = 0.41) under EA/MeOH = 9/1 chromatographic conditions .
  • Spectroscopic Signatures: IR: N-aminophthalimides show –NH2 stretches (~3447–3482 cm⁻¹), while phthalazine-1,4-diones exhibit –NH–NH– stretches (~3461 cm⁻¹) . NMR: Overlapping signals in ¹H-NMR complicate structural differentiation, necessitating advanced analytical methods .

Table 1: Comparison of Tautomeric Phthalazine Derivatives

Compound Substituents Rf Value Key IR Peaks (cm⁻¹) Applications
N-aminophthalimide 2a –NH2 0.33 3447, 3482 (NH2) PDE5 inhibitors
Phthalazine-1,4-dione 3a –NH–NH– 0.41 3461 (NH–NH) Luminol derivatives
Electronic and Scaffold Modifications

Phthalazine derivatives are often used as scaffolds in drug discovery and materials science. For example:

  • 1,4-Phthalazine analogs (e.g., 1,4-isoquinoline, 5,8-quinoline) retain substituent topology but vary in electronic properties, affecting their interaction with biological targets like KEAP1 .
  • 1,4-Bis(phenyl)phthalazine (BPPa) forms dinuclear metal complexes (metal-metal separation: 2.550–4.045 Å), critical for OLEDs and antitumor applications .
  • (DHQD)₂PHAL , a 1,4-phthalazine derivative with dihydroquinidine ethers, is a chiral ligand in asymmetric catalysis (e.g., AD-mix-β reagent) .

Key Contrasts with 1,4-Bis(methylsulfanyl)phthalazine :

  • Steric Hindrance: –SMe groups are smaller than –Ph or carboxybenzylidenehydrazino substituents, possibly enabling tighter metal coordination .
Coordination Chemistry and Metal Complexes

Phthalazine derivatives exhibit diverse metal-binding behaviors:

  • 1,4-Bis(α-carboxybenzylidenehydrazino)phthalazine: Forms macrocyclic Co(II) and Ni(II) complexes via template reactions but fails with Cr(III) due to coordination geometry .
  • Phthalazin-1(2H)-one : Coordinates with Mn, Fe, Co, and Ir, enabling applications in OLEDs and antitumor therapies .
  • BDPTZ/Ph₄BDPTZ : Create dinuclear transition metal complexes for hydrophobic pockets in materials science .

Table 2: Metal Coordination Behavior

Compound Metal Ions Coordinated Complex Type Key Applications
1,4-Bis(α-carboxybenzylidenehydrazino)phthalazine Co(II), Ni(II) Macrocyclic Template synthesis
Phthalazin-1(2H)-one Mn, Ir, Cu Mononuclear/dinuclear OLEDs, antitumor
This compound (hypothetical) Transition metals Likely mononuclear Material science (predicted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.